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The following tables summarize the primary combination regimens and their reported outcomes from recent scientific

literature.

Table 1: Clinical and Preclinical Combination Regimens with Pevonedistat

Dosing

Combination . Study Key Efficacy Key Safety
Therapy Disease Context Phase Schedule_ Findings Findings Reference
(Pevonedistat)
Pevonedistat Preclinical AML Preclinical  Various Superior Robust activity [1]
+ Azacitidine models (cell lines, schedules activity vs. reported; specific
+ Venetoclax primary samples, reported (e.g., doublets; toxicities not
xenografts) Days 1, 3,5in overcomes detailed in
a 21-day cycle)  Venetoclax abstract [1].
resistance by
NOXA
upregulation
[1].
Pevonedistat Higher-Risk MDS Phase 2 20 mg/m2 1V, Improved Safety profile [3114] [2]
+ Azacitidine (HR-MDS), CMML, Days 1,3,50f EFS(20.2vs. consistent with
LB-AML a 28-day cycle 14.8 mos in Azacitidine; no
[2] HR-MDS); added
higher CR myelosuppression;
rate (52% vs. exposure-adjusted
27%); longer AE rates were
transfusion comparable [2].
independence
(2].
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Combination
Therapy

Pevonedistat
+ Irinotecan +
Temozolomide

Pevonedistat
+
Laduviglusib
(GSK-3B
inhibitor)

Dosing .
. Study Key Efficacy
Disease Context Schedule L
Phase . Findings
(Pevonedistat)
Pediatric Phase 1 Cycle 1: 35 RP2D
recurrent/refractory mg/mz2 |V, Days established at
solid or CNS 1, 8,10, 12. 35 mg/mz2; 2
tumors Subsequent PRs and 6
cycles: 35 patients with
mg/mz2, Days 1, prolonged SD
3,5[5] (=6 cycles)
[5].
B-cells from CLL Preclinical  Not explicitly Synergistic
patients (ex vivo) detailed in cytotoxic
abstract effect;
reduced
BCL2 and
BIRC3 mRNA
levels;
enhanced
action of
Venetoclax

Table 2: Key Molecular and Cellular Assays in Preclinical Studies

[6].

Key Safety
T Reference
Findings
Well-tolerated; [5]
MTD not reached;
required

monitoring of AST,
ALT, and bilirubin
[5]-

Reported synergy;  [6]
specific toxicities
not applicable for
ex vivo study [6].

Assay Type Purpose Key Reagents & Parameters Application Example

Cell To measure Cell Titer-Glo Luminescent Assay; Used to demonstrate robust
Viability/Proliferation compound-induced  384-well plates; 24-72 hour activity of the PEV/VEN/AZA
Assay cell death. incubation; EC50 determination [1]. triplet in AML cell lines and

Western Blot

Flow Cytometry

To analyze protein
expression and
accumulation.

To assess
apoptosis and cell
surface markers.

Antibodies against proteins of interest

(e.g., NOXA, BCL2 family proteins);
cell lysis and standard blotting

protocols [1].

7-AAD staining for viability;

conjugated antibodies for
immunophenotyping [1].

primary patient samples [1].

Used to confirm PEV/AZA
combination induces NOXA to
a greater extent than single
agents [1].

Used in CLL studies for cell
viability assays and to analyze
primary AML patient samples

[1] [6].
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Assay Type Purpose Key Reagents & Parameters Application Example
qPCR To quantify gene RNA extraction Kits; target genes: Used in CLL studies to show
expression BCL2, BIRCS, others [6]. combined treatment reduces
changes. BCL2 and BIRC3 mRNA levels
[6].
In Vivo Xenograft To evaluate anti- NSG or SCID mice; systemic or flank Corroborated the robust
Models tumor efficacy in a engraftment of AML cell lines or activity of the VEN/PEV/AZA
living organism. primary patient cells; monitoring of combination in preclinical
tumor burden and survival [1]. systemic engrafted models of
AML [1].

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the application notes, providing a practical guide for

researchers.

Protocol 1: Ex Vivo Assessment of Drug Combination Efficacy on Primary Patient Cells This protocol is adapted from

studies on primary AML and CLL samples [1] [6].

¢ Cell Source: Primary mononuclear cells from patient bone marrow or peripheral blood, isolated via density gradient
centrifugation.

e Culture: Culture cells in appropriate medium (e.g., RPMI-1640 with supplements). Short tandem repeat (STR)
validation and mycoplasma testing are recommended.

¢ Drug Treatment: Dispense compounds into 384-well plates using an acoustic liquid handler (e.g., Echo 555). For triple
combinations, include PEV, AZA, and VEN. Use a range of concentrations to determine EC50.

¢ Viability Readout: Incubate for 24-72 hours. Add Cell Titer-Glo reagent to measure ATP levels as a proxy for viability.
Calculate percent viability relative to DMSO-treated controls.

« Data Analysis: Determine the effective concentration that induces 50% cell death (EC50) using non-linear regression in
software such as Prism (GraphPad).

Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models This protocol is based on the AML PDX
models described [1].

¢ Mouse Model: Use 7-9-week-old female NSGS (NOD-scid IL2Rgnull-3Tg) mice.

¢ Engraftment: Inject 2x10"6 primary AML mononuclear cells via the tail vein.

¢ Monitoring: Assess human cell chimerism in peripheral blood weekly using flow cytometry. At harvest, also analyze
bone marrow and spleen.

¢ Drug Treatment: Once engraftment is established, randomize mice into treatment groups (e.g., vehicle control,
AZA+VEN, PEV+AZA+VEN). Administer drugs based on established in vivo dosing schedules.

¢ Endpoints: Monitor survival or measure bioluminescent signal if luciferase-expressing cells are used. Compare
leukemia burden and overall survival between groups.
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Protocol 3: Molecular Mechanism Elucidation via CRISPR/Cas9 Knockout This protocol is critical for confirming the

essential role of specific genes in the mechanism of action, as demonstrated for PMAIP1 (NOXA) [1].

e Cell Line: Use relevant AML cell lines (e.g., OCI-AML2).

¢ Knockout Generation: Use a CRISPR/Cas9 system. Transduce cells with lentivirus containing constructs with guide
RNAs (crRNAs) targeting the gene of interest (e.g., PMAIP1, BBC3/PUMA). A non-targeting guide serves as a control.

¢ Validation: Select successfully transduced cells with puromycin. Validate the genomic deletion and confirm the
absence of the target protein via Western blot.

¢ Functional Assay: Treat the knockout and control cell lines with the drug combination (e.g., PEV+AZA+VEN). Assess
the loss of sensitivity to the treatment using the cell viability assay described in Protocol 1.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core mechanistic pathway of Pevonedistat and a generalized workflow for evaluating its

combinations in preclinical models.
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Diagram 1: Core Mechanism of Action of Pevonedistat. Pevonedistat inhibits NAE, blocking cullin neddylation and subsequent
CRL-mediated degradation of key regulatory proteins, leading to their accumulation and induction of anti-cancer cellular

effects [1] [7].
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Diagram 2: Preclinical Workflow for Evaluating Pevonedistat Combinations. A generalized logic for developing and validating

combination therapies, moving from in vitro screening to in vivo efficacy and finally to target validation [1].

Key Insights for Research and Development

* Focus on Predictive Biomarkers: A significant challenge in the field is the lack of validated predictive biomarkers to
identify patients most likely to respond to Pevonedistat-containing regimens [7]. Research into molecular features,
such as alterations in the neddylation pathway or CRL substrate dependencies, is crucial.

¢ Overcoming Therapy Resistance: The rational combination of Pevonedistat with other agents shows strong promise
in overcoming resistance to existing therapies, particularly to the BCL2 inhibitor Venetoclax in AML and in high-risk MDS

after HMA therapy [1] [2].
¢ Schedule Optimization: The dosing schedule of Pevonedistat can vary significantly between studies (e.g., Days 1, 3,

5vs. Days 1, 8, 10, 12) [1] [5]. The optimal schedule for combination with other agents remains an area of active
investigation and may be context-dependent.
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To cite this document: Smolecule. [Pevonedistat Combination Therapy Protocols]. Smolecule, [2026]. [Online PDF].

Available at: [https://www.smolecule.com/products/b549055#pevonedistat-combination-therapy-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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